Section 1: Core Physicochemical and Spectroscopic Profile
Section 1: Core Physicochemical and Spectroscopic Profile
An In-depth Technical Guide to 8-Fluoro-6-methylquinoline for Advanced Research
This guide provides a comprehensive technical overview of 8-Fluoro-6-methylquinoline, a heterocyclic compound of increasing interest in the fields of medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into the molecule's properties, synthesis, and potential applications. We will explore the nuanced interplay of its structural features—the quinoline core, the electron-withdrawing fluorine atom, and the reactive methyl group—to provide a holistic understanding of its chemical behavior.
8-Fluoro-6-methylquinoline is a substituted quinoline with the molecular formula C₁₀H₈FN.[1] The strategic placement of a fluorine atom at the C8 position and a methyl group at the C6 position imparts a unique electronic and steric profile, which dictates its physical properties, reactivity, and biological potential.
Identity and Physical Properties
A summary of the key identification and computed physical properties for 8-Fluoro-6-methylquinoline is presented below. It is important to note that while some suppliers list the compound, comprehensive experimental data such as melting and boiling points are not widely published in peer-reviewed literature. The data for related isomers and parent compounds are provided for context.
| Property | 8-Fluoro-6-methylquinoline | Notes and Comparative Data |
| Molecular Formula | C₁₀H₈FN | [1][2] |
| Molecular Weight | 161.18 g/mol | [1] |
| CAS Number | 1050910-73-0 | [3] |
| Appearance | Not specified (likely liquid or low-melting solid) | 6-Methylquinoline is a pale yellow liquid.[4] 8-Methylquinoline is a liquid. |
| Predicted XlogP | 2.6 | A measure of lipophilicity.[2] For comparison, 8-fluoroquinoline has an XLogP3 of 2.2[5] and 6-methylquinoline is 2.57.[4] |
| Boiling Point | Not available | For comparison, 8-methylquinoline boils at 143 °C at 34 mmHg. 6-Methylquinoline boils at 256-260 °C.[6] |
| Density | Not available | For comparison, 8-methylquinoline has a density of 1.052 g/mL at 25 °C. 6-Methylquinoline is 1.067 g/mL at 20 °C.[6] |
Spectroscopic Signature Analysis
The structural characterization of 8-Fluoro-6-methylquinoline relies on standard spectroscopic techniques. While a definitive experimental spectrum requires empirical measurement, a predictive analysis based on the constituent parts of the molecule and data from related compounds provides a strong indication of the expected spectral features.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and a singlet for the methyl group. The protons on the carbocyclic ring (positions 5 and 7) will appear as singlets or narrow doublets due to the substitution pattern. The protons on the heterocyclic ring (positions 2, 3, and 4) will exhibit characteristic coupling patterns. The methyl group protons (C6-CH₃) should appear as a singlet around 2.5 ppm.
-
¹³C NMR: The carbon spectrum will display ten distinct signals corresponding to each carbon atom in the molecule. The carbon atom attached to the fluorine (C8) will show a large one-bond coupling constant (¹JCF), a hallmark of organofluorine compounds. Spectroscopic data for 8-fluoroquinoline is available and can serve as a reference.[7][8]
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet, as there are no other fluorine atoms in the molecule with which to couple. The chemical shift will be indicative of a fluorine atom attached to an aromatic ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass of the molecular ion ([M]+• or [M+H]+).[9] For C₁₀H₈FN, the predicted monoisotopic mass is 161.06407 Da.[2] The fragmentation pattern would likely involve the loss of H, CH₃, or HCN, which is characteristic of quinoline derivatives.[10]
Section 2: Synthesis and Purification Strategy
Proposed Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of 8-Fluoro-6-methylquinoline.
Caption: Proposed workflow for the synthesis of 8-Fluoro-6-methylquinoline.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful isolation of the product with the correct analytical data confirms the efficacy of the procedure.
-
Reactor Setup: Under a nitrogen atmosphere in a chemical fume hood, equip a 250 mL three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a thermocouple.
-
Charging Reagents: To the flask, add concentrated sulfuric acid (60 mL) with caution due to the exothermic nature of subsequent additions. Slowly add 2-fluoro-4-methylaniline (0.1 mol).
-
Addition of Precursor: While stirring, slowly add glycerol (0.3 mol). An exothermic reaction will occur. Maintain the temperature below 120°C during the addition.
-
Addition of Oxidant: Once the initial exotherm subsides, add an oxidizing agent, such as arsenic pentoxide or nitrobenzene (0.05 mol), in portions.
-
Reaction: Heat the mixture to 130-140°C and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture over crushed ice (500 g).
-
Workup - Basification: Neutralize the acidic solution by slowly adding a 40% aqueous sodium hydroxide solution until the pH is > 9. This must be done in an ice bath to control the exotherm.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Isolation: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure 8-Fluoro-6-methylquinoline.
-
Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.
Section 3: Chemical Reactivity and Derivatization
The reactivity of 8-Fluoro-6-methylquinoline is governed by the electronic properties of the quinoline ring, modulated by the inductive effect of the fluorine atom and the hyperconjugative/inductive effect of the methyl group.
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Influence of Substituents: The fluorine at C8 is a strongly electron-withdrawing group, which deactivates the carbocyclic ring towards electrophilic aromatic substitution and makes the nitrogen atom less basic compared to quinoline itself. The methyl group at C6 is a weak electron-donating group, which activates the carbocyclic ring.
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Key Reactivity Sites: The molecule offers several sites for further chemical modification, making it a versatile building block. This is crucial for its application in drug discovery, where systematic structural modifications are used to optimize biological activity.
Caption: Potential sites for chemical modification on the 8-Fluoro-6-methylquinoline scaffold.
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Site A (Quinoline Nitrogen): The lone pair on the nitrogen atom allows for reactions such as N-oxide formation, quaternization with alkyl halides, and coordination to metal centers.
-
Site B (Methyl Group): The C-H bonds of the methyl group are susceptible to activation. For instance, palladium-catalyzed C-H fluorination and cobalt-catalyzed C(sp³)–H bond alkenylation have been reported for 8-methylquinoline, suggesting similar transformations are possible here.[11] This site can also be functionalized via radical halogenation or oxidation to the corresponding aldehyde or carboxylic acid.
-
Site C (Aromatic Ring): The quinoline ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (activating methyl at C6, deactivating fluoro at C8) will determine the position of new substituents (likely C5 or C7).
Section 4: Applications in Drug Discovery and Research
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[12] They exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[13][14][15]
The specific structural motifs of 8-Fluoro-6-methylquinoline make it a highly attractive building block for modern drug discovery programs:
-
Metabolic Stability: The introduction of a fluorine atom is a common strategy to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. The C8 position is a plausible site for enzymatic hydroxylation, and the presence of fluorine can prevent this.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of a molecule.
-
Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Scaffold for Targeted Therapies: The isomer 6-Fluoro-8-methylquinoline is listed as a building block for protein degraders.[16] This suggests that 8-Fluoro-6-methylquinoline could be similarly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which represent a cutting-edge modality in drug discovery.
Section 5: Safety and Handling
No specific safety data sheet (SDS) for 8-Fluoro-6-methylquinoline is publicly available. However, based on data for structurally related compounds, appropriate precautions must be taken.
-
Potential Hazards: 8-Fluoroquinoline is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Methylquinolines are considered harmful if swallowed and can cause skin irritation.[17][18] Therefore, 8-Fluoro-6-methylquinoline should be handled as a hazardous chemical.
-
Recommended Precautions:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[19] Ensure that an eyewash station and safety shower are readily accessible.[17]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[18][19]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[17] Wash hands thoroughly after handling.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[17]
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Conclusion
8-Fluoro-6-methylquinoline is a strategically designed heterocyclic compound with significant potential as a building block in advanced chemical research, particularly in the realm of drug discovery. Its unique combination of a quinoline core, a metabolically robust fluorine substituent, and a functionalizable methyl group provides a versatile platform for the synthesis of novel therapeutic agents. While comprehensive experimental data remains to be published, established principles of organic chemistry allow for the confident prediction of its properties and reactivity, enabling its immediate integration into research and development programs.
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